Clopidogrel Thiol Metabolite H4 Isomer Formate Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

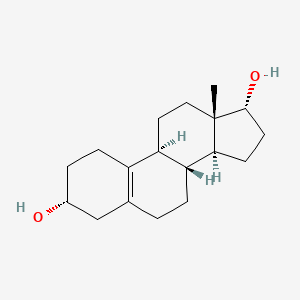

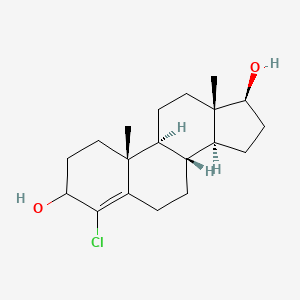

Clopidogrel Thiol Metabolite H4 Isomer is a pharmacologically active metabolite of Clopidogrel . It is one of the four diastereoisomers referred to as H1 to H4 . The chemical name of this compound is (Z)-2- (®-1- ((S)-1- (2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid compound with 2,2,2-trifluoroacetic acid (1:1) .

Synthesis Analysis

The synthesis of Clopidogrel Thiol Metabolite H4 Isomer involves metabolic activation of the drug Clopidogrel . The concentrations of Clopidogrel and its metabolites were determined using a validated high-performance liquid chromatography method with tandem mass spectrometry .Molecular Structure Analysis

The molecular structure of Clopidogrel Thiol Metabolite H4 Isomer is characterized by a thiol function, which is highly reactive . The structure is of S configuration at C7 and Z configuration at C3–C16 double bound .Chemical Reactions Analysis

Clopidogrel is metabolized to a mixture of four diastereoisomers referred to as H1 to H4 . The most sensitive mass transition was from m/z 322.1 to 212 for clopidogrel, from m/z 504.1 to 155 for the CTM iso-mers, from m/z 308.1 to 198 for CLPM and from m/z 332.1 to 95 for the internal standard .作用机制

未来方向

The future directions in the research of Clopidogrel Thiol Metabolite H4 Isomer could involve further studies on its pharmacokinetics and pharmacodynamics, especially in relation to Clopidogrel resistance . Additionally, more research could be conducted to explore the correlation between the Cmax of the active H4 isomer and platelet aggregation .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Clopidogrel Thiol Metabolite H4 Isomer Formate Salt involves the conversion of the starting material, Clopidogrel, into its thiol metabolite, followed by the formation of the H4 isomer and subsequent reaction with formic acid to form the formate salt.", "Starting Materials": [ "Clopidogrel", "Thiol reagent", "HCl", "NaOH", "Formic acid", "Methanol", "Acetone" ], "Reaction": [ "Clopidogrel is treated with a thiol reagent in the presence of HCl to form the thiol metabolite.", "The thiol metabolite is then treated with NaOH to form the H4 isomer.", "The H4 isomer is reacted with formic acid in methanol to form the formate salt.", "The formate salt is then purified using acetone and dried to obtain the final product." ] } | |

CAS 编号 |

1801260-45-6 |

产品名称 |

Clopidogrel Thiol Metabolite H4 Isomer Formate Salt |

分子式 |

C₁₆H₁₈ClNO₄S (CH ₂O₂) |

分子量 |

355.844603 |

同义词 |

(Z)-2-((R)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic Acid Formate Salt |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。